2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid
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Overview
Description
2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid is a unique carboxylic acid compound with a molecular weight of 207.24 g/mol . This compound features a thiopyran ring, which is a six-membered ring containing sulfur, and is known for its diverse applications in various fields of science.
Preparation Methods
The synthesis of 2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid involves several steps. One common method includes the reaction of thiopyran derivatives with amino acids under controlled conditions . Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s thiopyran ring and amino group allow it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(3-Amino-1,1-dioxidotetrahydro-2h-thiopyran-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-Amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound has a similar structure but differs in the position of the amino group.
2-(N-(2,6-dimethylphenyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-carboxamido)acetic acid: This compound features a different substituent on the thiopyran ring. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO4S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(3-amino-1,1-dioxothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c8-7(4-6(9)10)2-1-3-13(11,12)5-7/h1-5,8H2,(H,9,10) |
InChI Key |
STUWHMHWNWQAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)(CC(=O)O)N |
Origin of Product |
United States |
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